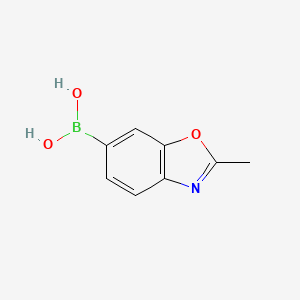

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid

Description

Properties

IUPAC Name |

(2-methyl-1,3-benzoxazol-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPJERIVTFQLEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)N=C(O2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10717031 | |

| Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866332-15-2 | |

| Record name | (2-Methyl-1,3-benzoxazol-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10717031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, characterization, and application of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid. The protocols described herein are grounded in established chemical principles, offering field-proven insights into experimental choices and validation.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a pivotal synthetic intermediate in modern organic chemistry and drug discovery. Its value lies in the unique combination of a boronic acid functional group with the 2-methylbenzoxazole core. The benzoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry; it frequently serves as a stable bioisostere for amide bonds or as a hydrogen bond acceptor, which can significantly enhance a molecule's binding affinity to biological targets and improve its metabolic stability.[1]

The primary application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1] The boronic acid at the 6-position provides a chemical handle for researchers to strategically introduce the 2-methylbenzoxazole fragment into complex molecular architectures, facilitating the rapid construction of novel compound libraries for screening in pharmaceutical and agrochemical research.[1] Proper storage under inert, dry conditions is crucial to prevent deboronation and maintain its reactivity.[1]

Synthetic Strategy and Retrosynthetic Analysis

The synthesis of this compound is most efficiently approached by installing the boronic acid functionality onto a pre-formed benzoxazole ring system. A retrosynthetic analysis reveals two primary disconnection strategies, both originating from the key intermediate, 6-bromo-2-methyl-1,3-benzoxazole .

References

physical and chemical properties of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid

An In-depth Technical Guide to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid: Properties, Reactivity, and Applications

Executive Summary

This compound is a heterocyclic boronic acid of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure combines the privileged benzoxazole scaffold with the versatile boronic acid functional group, making it a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, with a particular focus on its application in palladium-catalyzed cross-coupling reactions. Furthermore, it details its utility in drug discovery programs, supported by experimental protocols and safety guidelines for researchers and drug development professionals.

Introduction: A Molecule of Strategic Importance

The utility of this compound stems from the synergistic combination of its two core components. The boronic acid group, first synthesized in 1860, is a cornerstone of modern synthetic chemistry due to its stability, low toxicity, and versatile reactivity, most notably in the Suzuki-Miyaura cross-coupling reaction.[1][2] Boronic acids are considered "green" compounds as they degrade to boric acid, which is naturally eliminated by the body.[1][2]

Simultaneously, the 2-methylbenzoxazole moiety is a "privileged scaffold" in medicinal chemistry.[3] This structural motif is frequently found in biologically active compounds and can serve as a bioisostere for amides or act as a hydrogen bond acceptor, enhancing a molecule's binding affinity and metabolic stability.[3] The placement of the boronic acid at the 6-position provides a strategic handle for chemists to introduce this valuable scaffold into target molecules, facilitating the development of novel therapeutics and agrochemicals.[3]

Physicochemical Properties

This compound is typically a solid at room temperature.[4] Its key properties are summarized in the table below. A crucial characteristic of aryl boronic acids is their Lewis acidity.[1][2] The boron atom possesses an empty p-orbital, allowing it to accept a pair of electrons. In aqueous solutions, boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[1][2] This equilibrium is pH-dependent, and the formation of the tetrahedral boronate is a critical step in the transmetalation phase of the Suzuki-Miyaura coupling.[1][2] While the specific pKa for this compound is not widely reported, aryl boronic acids typically have pKa values in the range of 4-10.[1][2]

| Property | Value | Source(s) |

| CAS Number | 866332-15-2 | [3][4] |

| Molecular Formula | C₈H₈BNO₃ | [4] |

| Molecular Weight | 176.97 g/mol | [3][4] |

| Appearance | Solid | [4] |

| Purity | Typically ≥98% | [4] |

| InChI Key | MFPJERIVTFQLEG-UHFFFAOYSA-N | [3][4] |

| Storage | Keep refrigerated in a dry, tightly closed container. | [5] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the chemistry of the boronic acid group. It is primarily employed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

This is the most prominent application for this compound, enabling the formation of a carbon-carbon bond between the benzoxazole ring and various aryl or vinyl halides/triflates.[3] The reaction is highly valued for its mild conditions and exceptional tolerance of diverse functional groups.[6]

The catalytic cycle involves three key steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophilic partner (e.g., an aryl halide), forming a Pd(II) complex.[3]

-

Transmetalation : The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, NaOH), which activates the boronic acid by converting it to the more nucleophilic boronate species.[3]

-

Reductive Elimination : The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[3]

Beyond this primary use, the boronic acid moiety can also participate in other transformations such as oxidation to form the corresponding phenol or substitution reactions to introduce other functional groups.[3]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a representative, self-validating protocol for the coupling of this compound with an aryl bromide.

Objective: To synthesize 6-Aryl-2-methyl-1,3-benzoxazole.

Materials:

-

This compound (1.0 eq)

-

Aryl Bromide (1.2 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq)

-

Base (e.g., K₂CO₃, 2.0-3.0 eq)

-

Solvent (e.g., Dioxane/Water mixture, 4:1)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Methodology:

-

Inert Atmosphere Preparation: Assemble the glassware (flask, condenser) and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: The Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. Maintaining an inert atmosphere is critical for catalytic activity.

-

Reagent Addition: To the flask, add this compound, the chosen aryl bromide, the palladium catalyst, and the base.

-

Solvent Addition: Add the degassed solvent mixture via syringe. Causality: Degassing the solvent (by sparging with inert gas or freeze-pump-thaw cycles) removes dissolved oxygen, further protecting the catalyst.

-

Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Causality: The aqueous wash removes the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound is realized in its role as a key intermediate for synthesizing biologically active molecules. The resulting structures are frequently investigated for a range of therapeutic applications.

-

Anticancer Activity : Boronic acids themselves, such as the FDA-approved drug Bortezomib, are known proteasome inhibitors.[1][3] By incorporating the (2-Methyl-1,3-benzoxazol-6-yl) moiety, medicinal chemists can synthesize novel compounds that combine the potential proteasome-inhibiting properties of the boronic acid with the unique binding interactions of the benzoxazole scaffold, potentially leading to cytotoxic effects against cancer cell lines.[3]

-

Neuroprotective Effects : The benzoxazole core is present in compounds investigated for neuroprotective properties. Research has explored the ability of related compounds to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[3] This boronic acid serves as a starting point for developing new chemical entities for such neurodegenerative diseases.[3]

-

Anti-inflammatory Properties : Studies have indicated that certain benzoxazole derivatives can modulate immune responses by reducing the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.[3]

The use of this building block allows for the systematic exploration of structure-activity relationships (SAR), where the 2-methylbenzoxazole core is maintained while diverse functionalities are introduced at the 6-position via Suzuki-Miyaura coupling.

Safety, Handling, and Storage

As with any laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.[5]

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and safety glasses or a face shield to prevent skin and eye contact.[5][7]

-

Handling : Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[5][8] Wash hands and any exposed skin thoroughly after handling.[5][7]

-

First Aid :

-

Eyes : In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If irritation persists, seek medical attention.[5][7]

-

Skin : Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[5][7]

-

Inhalation : Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5][9]

-

-

Storage : Store in a cool, dry, and well-ventilated place.[5][7] Keep the container tightly closed and refrigerated for long-term stability.[5] It is incompatible with strong oxidizing agents.[5]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[5][10]

Conclusion

This compound is a highly functional and strategic reagent. Its robust utility in Suzuki-Miyaura coupling provides a reliable method for incorporating the medicinally significant benzoxazole scaffold into a wide array of molecules. For researchers in organic synthesis and drug discovery, this compound represents a key tool for the efficient generation of novel chemical entities with potential applications across multiple therapeutic areas, from oncology to neurodegenerative disease. Proper understanding of its properties, reactivity, and handling procedures is essential for its safe and effective use in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid: Commercial Availability, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid (CAS No. 866332-15-2) has emerged as a critical building block in modern medicinal chemistry. Its utility is primarily centered on its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This reaction enables the efficient construction of carbon-carbon bonds, allowing for the incorporation of the 2-methylbenzoxazole moiety into complex molecular architectures. The benzoxazole scaffold is recognized as a "privileged structure," frequently found in biologically active compounds and known to act as a bioisostere for amide and other carbonyl groups, enhancing binding affinity and metabolic stability. This guide provides an in-depth overview of the commercial availability of this compound, discusses its synthesis and potential impurities, and offers a detailed, field-proven protocol for its application in the synthesis of biaryl compounds, a common structural motif in kinase inhibitors and other therapeutic agents.

Commercial Availability and Sourcing

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times to ensure the integrity and timeline of your research projects.

| Supplier | CAS Number | Purity | Available Quantities | Typical Lead Time |

| Apollo Scientific | 866332-15-2 | Not specified | 250mg, 1g, 5g | 1-3 weeks[1] |

| CymitQuimica | 866332-15-2 | 98% | 100mg, 250mg, 1g, 5g | Varies[2] |

| Benchchem | 866332-15-2 | Not specified | Inquiry-based | Varies[3] |

| AChemBlock | 866332-15-2 | 95% | Inquiry-based | Varies[4] |

| Sigma-Aldrich | 866332-15-2 | Not specified | Inquiry-based | Varies[5] |

Note: Pricing is subject to change and should be confirmed with the respective suppliers. Purity levels should be verified by consulting the supplier's certificate of analysis.

Synthesis and Quality Control Considerations

A robust understanding of the synthetic route to this compound is essential for anticipating potential impurities that could affect its reactivity and the outcome of subsequent reactions. The most common laboratory-scale synthesis starts from the commercially available 6-bromo-2-methyl-1,3-benzoxazole.

Synthesis of the Precursor: 6-bromo-2-methyl-1,3-benzoxazole

The precursor is typically synthesized via the condensation of 4-bromo-2-aminophenol with acetic anhydride or a similar acetylating agent, followed by cyclization.

Borylation via Lithium-Halogen Exchange

The conversion of the aryl bromide to the boronic acid is commonly achieved through a lithium-halogen exchange followed by quenching with a borate ester. This method, while effective, can present challenges and introduce specific impurities.

A general, yet illustrative, procedure is as follows:

-

Lithiation: 6-bromo-2-methyl-1,3-benzoxazole is dissolved in an anhydrous ethereal solvent (e.g., THF, diethyl ether) and cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to effect the lithium-halogen exchange, forming the highly reactive 6-lithio-2-methyl-1,3-benzoxazole intermediate.

-

Borylation: The organolithium intermediate is then quenched by the addition of a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃). The reaction mixture is allowed to slowly warm to room temperature.

-

Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions (e.g., with aqueous HCl) to yield the final this compound.

Caption: Synthetic pathway to this compound.

Potential Impurities and Purification

The primary impurities to be aware of when using this boronic acid are:

-

Homocoupling byproducts: Formed from the reaction of the organolithium intermediate with the starting aryl bromide.

-

Debrominated starting material: Resulting from quenching of the organolithium intermediate with trace amounts of water.

-

Boronic acid anhydrides (boroxines): Boronic acids are prone to dehydration, forming cyclic trimers known as boroxines. While often in equilibrium with the monomeric form in solution, their presence can affect stoichiometry.

-

Residual inorganic salts: From the workup and purification steps.

Purification is typically achieved by recrystallization or column chromatography. For quality control, ¹H and ¹¹B NMR spectroscopy, along with LC-MS, are essential to confirm the structure and purity of the material.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, valued for its mild conditions and broad functional group tolerance. This compound is an excellent substrate for these reactions, enabling the construction of biaryl and heteroaryl structures that are prevalent in many kinase inhibitors and other drug candidates.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle involves three key steps:

-

Oxidative Addition: A low-valent palladium(0) catalyst inserts into the carbon-halogen bond of the aryl or heteroaryl halide.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following is a representative protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol is based on established methods for coupling nitrogen-containing heterocycles.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)

Procedure:

-

To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 2-methylbenzoxazole moiety, readily incorporated using the title boronic acid, is a key structural feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

-

Aurora Kinase Inhibitors: Benzoxazole-containing compounds have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division. Inhibition of these kinases is a promising strategy for cancer therapy.[1]

-

FLT3 Inhibitors: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). The benzoxazole scaffold has been incorporated into molecules designed to target both wild-type and mutant forms of FLT3.

The ability to rapidly synthesize a diverse array of biaryl and heteroaryl compounds using this compound allows for extensive structure-activity relationship (SAR) studies, accelerating the discovery of novel drug candidates.

Conclusion

This compound is a commercially accessible and highly valuable reagent for drug discovery and development. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and efficient method for the synthesis of complex molecules containing the privileged 2-methylbenzoxazole scaffold. A thorough understanding of its synthesis, potential impurities, and optimal reaction conditions is crucial for its effective application in the laboratory. The continued use of this building block is expected to contribute significantly to the development of new therapeutic agents, particularly in the area of kinase inhibition.

References

- 1. 866332-15-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound [benchchem.com]

- 4. 2-Methylbenzoxazole-6-boronic Acid 95% | CAS: 866332-15-2 | AChemBlock [achemblock.com]

- 5. (2-Methylbenzo[d]oxazol-6-yl)boronic acid | 866332-15-2 [sigmaaldrich.com]

An In-depth Technical Guide to the Spectroscopic Data of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid benzoxazole core, combined with the versatile reactivity of the boronic acid moiety, makes it a valuable building block in the synthesis of complex organic molecules, including pharmaceutical agents and functional materials. The boronic acid group can participate in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, enabling the formation of carbon-carbon bonds with aryl and vinyl halides.

A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretations are based on a combination of data from closely related analogues and fundamental principles of spectroscopy, offering a robust framework for researchers working with this molecule.

Molecular Structure and Numbering

For clarity in the spectral assignments, the following IUPAC numbering system for the this compound molecule will be used throughout this guide.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the methyl protons, the aromatic protons on the benzoxazole ring, and the hydroxyl protons of the boronic acid group. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (on C2) | ~2.6 | Singlet (s) | 3H |

| H4 | ~7.8 | Doublet (d) | 1H |

| H5 | ~7.6 | Doublet (d) | 1H |

| H7 | ~7.9 | Singlet (s) | 1H |

| B(OH)₂ | ~8.1 | Broad Singlet (br s) | 2H |

Interpretation and Rationale:

-

Methyl Protons (C2-CH₃): The methyl group at the 2-position of the benzoxazole ring is expected to appear as a sharp singlet around 2.6 ppm. This is consistent with the chemical shift of the methyl protons in 2-methylbenzoxazole.

-

Aromatic Protons (H4, H5, H7): The aromatic region will display signals for the three protons on the benzene ring. H7, being adjacent to the electron-withdrawing boronic acid group and deshielded by the benzoxazole ring, is expected to be the most downfield-shifted aromatic proton, likely appearing as a singlet or a narrowly split doublet. H4 and H5 will likely appear as doublets due to coupling with each other. The exact positions will depend on the electronic influence of the boronic acid and the fused oxazole ring.

-

Boronic Acid Protons (B(OH)₂): The two hydroxyl protons of the boronic acid group typically appear as a broad singlet in the downfield region (around 8.1 ppm in DMSO-d₆). The broadness is due to chemical exchange with residual water and quadrupolar broadening from the boron nucleus. This signal will disappear upon the addition of D₂O, a key diagnostic test.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are highly dependent on the electronic environment of each carbon atom.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃ | ~14 |

| C6 (ipso-carbon) | ~130 (broad) |

| C4, C5, C7 | 110 - 135 |

| C3a, C7a | 140 - 152 |

| C2 | ~165 |

Interpretation and Rationale:

-

Methyl Carbon (C2-CH₃): The methyl carbon is expected to resonate in the typical aliphatic region, around 14 ppm.

-

Aromatic Carbons: The aromatic carbons will appear in the range of 110-155 ppm. The carbon atom directly attached to the boron (C6) is expected to have a broad signal due to quadrupolar relaxation of the ¹¹B nucleus and its chemical shift is often difficult to pinpoint precisely but is predicted to be around 130 ppm. The other aromatic carbons (C4, C5, C7) will have distinct signals in the 110-135 ppm range.

-

Benzoxazole Core Carbons: The carbons of the benzoxazole ring system (C2, C3a, and C7a) will be deshielded. C2, being part of the C=N bond, will be the most downfield-shifted carbon, appearing around 165 ppm. The bridgehead carbons, C3a and C7a, are expected in the 140-152 ppm region.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the chemical shifts, particularly for the labile B(OH)₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Employ a standard single-pulse experiment.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

-

Set a wider spectral width (e.g., 0-180 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions from the O-H, C-H, C=N, C-O, and B-O bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Broad, Strong | O-H stretching (boronic acid, hydrogen-bonded) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Weak | Aliphatic C-H stretching (methyl) |

| ~1620 | Medium | C=N stretching (benzoxazole) |

| ~1580, ~1470 | Medium | C=C stretching (aromatic ring) |

| 1380 - 1330 | Strong | B-O stretching |

| 1250 - 1200 | Strong | Asymmetric C-O-C stretching (benzoxazole) |

| ~750 | Strong | O-B-O out-of-plane deformation |

Interpretation and Rationale:

-

O-H Stretching: A prominent, broad absorption band in the 3400-3200 cm⁻¹ region is a hallmark of the hydrogen-bonded O-H groups of the boronic acid.[1][2]

-

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the weaker aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

-

Benzoxazole Ring Vibrations: The C=N stretching of the oxazole ring will give rise to a medium intensity band around 1620 cm⁻¹. The aromatic C=C stretching vibrations will appear as a pair of bands around 1580 and 1470 cm⁻¹. The strong C-O-C stretching of the ether linkage in the benzoxazole ring is expected in the 1250-1200 cm⁻¹ region.

-

Boronic Acid Vibrations: A strong band in the 1380-1330 cm⁻¹ region is characteristic of the B-O stretching vibration.[3] Additionally, an out-of-plane O-B-O deformation is typically observed around 750 cm⁻¹.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. The analysis of boronic acids by MS can be challenging due to their tendency to undergo dehydration in the gas phase to form cyclic trimers known as boroxines. Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing boronic acids, often minimizing this issue.

Predicted Mass Spectrum (ESI-MS)

-

Molecular Ion: In positive ion mode (ESI+), the protonated molecule [M+H]⁺ is expected at m/z 178. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ would be observed at m/z 176.

-

Boroxine Formation: It is possible to observe the protonated boroxine trimer at m/z 480 ([3M - 3H₂O + H]⁺). The presence of this ion can be diagnostic for boronic acids.

Predicted Fragmentation Pattern (ESI-MS/MS of [M+H]⁺ at m/z 178)

Caption: Predicted fragmentation pathway of protonated this compound.

Interpretation of Fragmentation:

-

Loss of Water (m/z 160): A common initial fragmentation step for protonated boronic acids is the loss of a water molecule (18 Da) to form a borinyl cation.

-

Loss of Carbon Monoxide (m/z 132): Subsequent fragmentation could involve the loss of carbon monoxide (28 Da) from the benzoxazole ring.

-

Further Fragmentation (m/z 104): Further fragmentation of the benzoxazole ring could lead to the loss of HCN (27 Da).

Experimental Protocol for MS Data Acquisition:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be coupled with a liquid chromatography (LC) system for sample introduction and purification (LC-MS).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform tandem mass spectrometry (MS/MS) on the isolated molecular ion to obtain the fragmentation pattern. This involves selecting the ion of interest (e.g., m/z 178), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

-

-

Data Analysis: Analyze the resulting mass spectra to identify the molecular weight and interpret the fragmentation pattern to confirm the structure.

Conclusion

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, and MS) for this compound. By understanding these characteristic spectral features, researchers and scientists can confidently identify and characterize this important synthetic building block. The provided protocols offer a starting point for the reliable acquisition of high-quality spectroscopic data, which is fundamental to ensuring the integrity and success of research and development endeavors in medicinal chemistry and beyond. The combination of these spectroscopic techniques provides a powerful and complementary approach to the complete structural elucidation of this compound.

References

A Technical Guide to the Stability and Storage of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid

Introduction

(2-Methyl-1,3-benzoxazol-6-yl)boronic acid is a heterocyclic arylboronic acid of significant interest in medicinal chemistry and drug discovery.[1] Its utility primarily lies in its application as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures.[1] The benzoxazole moiety is a privileged scaffold in pharmaceutical development, often enhancing a molecule's binding affinity and metabolic stability.[1] Given its crucial role in the synthesis of potential therapeutic agents, a thorough understanding of the stability and optimal storage conditions for this compound is paramount to ensure its integrity, reactivity, and the reproducibility of experimental results.

This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, outlines recommended storage and handling protocols, and details experimental procedures for assessing its purity and degradation over time.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C₈H₈BNO₃ |

| Molecular Weight | 176.97 g/mol |

| Appearance | Typically a solid[2] |

| General Class | Arylboronic Acid |

Caption: Chemical structure of this compound.

Factors Influencing Stability

The stability of arylboronic acids, including this compound, is influenced by several environmental factors. Degradation can compromise the purity of the material, leading to reduced yields in synthetic applications and the introduction of impurities into final products.

Oxidation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol and boric acid. This process, known as deboronation, is often mediated by reactive oxygen species. The electron-rich nature of the benzoxazole ring system may influence the rate of this degradation pathway.

Dehydration and Trimerization (Anhydride Formation)

Boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This is a reversible process, and the boroxine can be converted back to the boronic acid in the presence of water. However, the formation of boroxines can complicate stoichiometry in reactions if not accounted for.

Protodeboronation

Protodeboronation is the cleavage of the carbon-boron bond by a proton source, resulting in the replacement of the boronic acid group with a hydrogen atom. This is often catalyzed by acids or bases and can be accelerated by heat.

Light Sensitivity

While not universally documented for all boronic acids, some organic molecules are sensitive to light, which can catalyze degradation pathways. A safety data sheet for a similar compound suggests storing it in the dark, indicating potential light sensitivity for this class of compounds.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways described above, stringent storage and handling procedures are essential. The following recommendations are based on best practices for arylboronic acids and information from safety data sheets for related compounds.

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerate (2-8 °C)[3][4] | Reduces the rate of chemical degradation and dehydration. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen)[4][5] | Minimizes exposure to oxygen and moisture, thereby preventing oxidation and hydrolysis. |

| Light | Store in an amber vial or in the dark | Protects against potential light-catalyzed degradation. |

| Container | Tightly sealed container[3][5][6][7] | Prevents the ingress of moisture and air. |

| Handling | Handle in a well-ventilated area or glovebox. Avoid dust formation.[7][8] | Minimizes inhalation and contact. Handling under inert gas is ideal. |

Experimental Protocols for Stability Assessment

Regular assessment of the purity of this compound is crucial, especially for material that has been stored for an extended period.

Purity Determination by ¹H NMR Spectroscopy

Objective: To determine the purity of the boronic acid and identify potential degradation products.

Methodology:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Analyze the spectrum for the characteristic peaks of the parent compound and any new signals that may indicate the presence of impurities, such as the corresponding phenol (from oxidation) or the deboronated benzoxazole.

-

Integration of the signals can provide a semi-quantitative measure of purity.

Water Content by Karl Fischer Titration

Objective: To quantify the water content, which can influence stability and reactivity.

Methodology:

-

Use a calibrated Karl Fischer titrator.

-

Accurately weigh a sample of the boronic acid and introduce it into the titration vessel.

-

Perform the titration according to the instrument's standard operating procedure.

-

The result will provide the percentage of water in the sample, which can help assess the extent of hydration or the presence of the boroxine form.

Long-Term Stability Study Protocol

Objective: To evaluate the stability of the compound under defined storage conditions over time.

Methodology:

-

Divide a homogenous batch of this compound into multiple aliquots in appropriate storage containers (e.g., amber glass vials with inert gas overlay).

-

Store the aliquots under the recommended conditions (2-8 °C, dark, inert atmosphere).

-

Establish a testing schedule (e.g., initial, 3 months, 6 months, 1 year, 2 years).

-

At each time point, analyze one aliquot for purity (¹H NMR), appearance, and water content (Karl Fischer).

-

Document all results meticulously to track any changes over time.

Caption: Workflow for a long-term stability study of this compound.

Potential Degradation Pathways

Understanding the potential degradation pathways is key to interpreting stability data and troubleshooting synthetic procedures.

Caption: Potential degradation pathways for this compound.

Conclusion

This compound is a valuable reagent in modern synthetic chemistry. Its stability is critical for achieving reliable and reproducible results. By adhering to the storage and handling conditions outlined in this guide—namely, refrigeration, storage under an inert atmosphere, and protection from light—researchers can significantly prolong the shelf-life and maintain the high purity of this compound. Regular analytical testing is recommended to ensure the quality of the material, particularly for long-term storage or before use in sensitive applications.

References

- 1. This compound [benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. aksci.com [aksci.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Organic Chemist's Guide to Benzoxazole Boronic Acids: A Technical Primer for Synthesis and Application

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern organic synthesis and medicinal chemistry, the strategic combination of key structural motifs is paramount to the design of novel functional molecules. This guide delves into the chemistry of benzoxazole boronic acids, a class of reagents that marries the rich biological and material science applications of the benzoxazole heterocycle with the unparalleled synthetic versatility of the boronic acid functional group.

Benzoxazoles, bicyclic aromatic compounds containing a fused benzene and oxazole ring, are integral components of numerous FDA-approved drugs and biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Their planar structure and hydrogen bond accepting capabilities allow for potent interactions with various biological targets.[3][4] On the other hand, boronic acids and their derivatives have revolutionized carbon-carbon and carbon-heteroatom bond formation, primarily through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[5][6][7] Their general stability, low toxicity, and broad functional group tolerance have established them as indispensable tools for synthetic chemists.[8]

This technical guide provides an in-depth exploration of the synthesis, properties, and core applications of benzoxazole boronic acids, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. We will explore not only their preparation but also their strategic deployment in cornerstone cross-coupling reactions, providing a validated framework for their use as powerful building blocks in the construction of complex molecular architectures.

Section 1: The Benzoxazole Boronic Acid Toolkit: Synthesis and Stability

The utility of any building block begins with its accessibility and reliability. Benzoxazole boronic acids are typically prepared as their more stable boronate ester derivatives, most commonly the pinacol ester, which serves as a robust, crystalline solid that is amenable to storage and handling.

Core Synthesis Strategy: Miyaura Borylation

The most prevalent and efficient method for the synthesis of aryl boronic esters is the palladium-catalyzed Miyaura borylation. This reaction couples a halo-benzoxazole with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂). The choice of starting material, a halogenated benzoxazole, is critical as it dictates the final position of the boronic acid functionality.

Experimental Protocol: Synthesis of Benzo[d]oxazol-5-ylboronic Acid Pinacol Ester

This protocol details a representative synthesis starting from 5-chlorobenzoxazole.

-

Reaction Scheme:

Figure 1: Miyaura Borylation for Benzoxazole Boronic Ester Synthesis. -

Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add 5-chlorobenzo[d]oxazole (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (1.5 equiv).

-

Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired benzoxazole boronic acid pinacol ester as a solid.

-

-

Causality and Insights:

-

The Base: Potassium acetate (KOAc) is a crucial component, acting as a mild base that is believed to facilitate the transmetalation step of the catalytic cycle.

-

The Catalyst: The choice of a palladium catalyst with a bulky, electron-rich phosphine ligand like dppf is critical for achieving high efficiency in the cross-coupling of the diboron reagent.

-

Inert Conditions: The reaction is sensitive to oxygen, which can lead to catalyst deactivation and undesired side reactions, including oxidation of the boronic acid product. Therefore, maintaining an inert atmosphere and using degassed solvents is essential for reproducibility and high yields.

-

Stability and Handling: The Chemist's Responsibility

While boronic acid pinacol esters are significantly more stable than their corresponding free boronic acids, they are not indefinitely inert.

-

Hydrolytic Stability: Pinacol esters can slowly hydrolyze back to the free boronic acid in the presence of water, especially under acidic or basic conditions. For long-term storage, they should be kept in a desiccator.

-

Oxidative Stability: Boronic acids are susceptible to oxidation.[9][10] While less of a concern for the pinacol-protected form, care should be taken to store them away from strong oxidizing agents. The MIDA (N-methyliminodiacetic acid) boronate esters have been developed as an exceptionally air-stable alternative for particularly sensitive boronic acids, offering a slow-release profile under specific basic conditions.[11]

-

Protodeboronation: This is a common decomposition pathway for many heteroaryl boronic acids, where the C-B bond is cleaved by a proton source.[11] This process is often accelerated by heat and the presence of base.[12] Using the boronic acid derivative as its pinacol ester and carefully controlling reaction conditions can minimize this side reaction.

| Derivative Type | Relative Stability | Common Use Case | Key Consideration |

| Free Boronic Acid | Low | Direct use in some couplings | Prone to dehydration (forming boroxines) and protodeboronation. Often used fresh. |

| Pinacol Ester | High | Standard for synthesis and storage | Crystalline, stable to chromatography, but requires activation/hydrolysis in situ for some reactions.[7][13] |

| MIDA Ester | Very High | Unstable heteroaryl boronic acids | Offers slow, controlled release of the boronic acid under basic conditions, minimizing decomposition.[11] |

Section 2: The Power of Coupling: Building Molecules with Benzoxazole Boronic Acids

The primary synthetic value of benzoxazole boronic acids lies in their application as nucleophilic partners in palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Reaction: Forging C-C Bonds

The Suzuki-Miyaura coupling is the cornerstone application for benzoxazole boronic acids, enabling the formation of a C-C bond between the benzoxazole core and a variety of sp²-hybridized carbons (aryl, heteroaryl, vinyl halides, or triflates).[5][6] This reaction is fundamental to the synthesis of biaryl structures prevalent in pharmaceuticals and organic materials.[3][14][15]

Experimental Protocol: Suzuki-Miyaura Coupling of Benzo[d]oxazol-5-ylboronic Acid Pinacol Ester with an Aryl Bromide

-

Reaction Scheme:

Figure 2: General Workflow for Suzuki-Miyaura Coupling. -

Methodology:

-

Setup: In a reaction vessel, combine the benzoxazole boronic acid pinacol ester (1.2 equiv), the aryl bromide (1.0 equiv), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.05 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane, DME, or toluene, and an aqueous solution of the base.

-

Reaction: Heat the mixture under an inert atmosphere to 80-110 °C until the reaction is complete as monitored by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography or recrystallization.

-

-

Causality and Insights:

-

The Base is Not Just a Base: The base plays a multifaceted role. It is required to activate the boronic acid derivative, forming a more nucleophilic "ate" complex (e.g., [RB(OH)₃]⁻), which is the active species in the transmetalation step of the catalytic cycle.[8] The choice of base can significantly impact the reaction rate and outcome.

-

The Ligand Matters: For challenging substrates, such as electron-rich or sterically hindered aryl halides, more sophisticated catalyst systems involving specialized phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition and reductive elimination steps.[16]

-

Heteroaryl Challenges: Heteroaryl boronic acids, like those derived from benzoxazole, can sometimes be challenging substrates due to their potential to coordinate with the palladium center or undergo decomposition.[11][12] The use of pinacol esters and carefully optimized conditions are key to success.

-

The Chan-Lam Coupling: Forging C-N and C-O Bonds

While the Suzuki-Miyaura reaction is paramount for C-C bonds, the Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, complementary method for forming C-N and C-O bonds using boronic acids.[17][18] This copper-catalyzed reaction couples the benzoxazole boronic acid with amines, amides, or alcohols, and notably, can often be run under mild, aerobic conditions.[9][16][19]

Experimental Protocol: Chan-Lam N-Arylation of an Amine with a Benzoxazole Boronic Acid

-

Reaction Scheme:

Figure 3: General Workflow for Chan-Lam N-Arylation. -

Methodology:

-

Setup: To a flask open to the air, add the benzoxazole boronic acid (1.0-1.5 equiv), the amine or alcohol (1.0 equiv), and a copper(II) salt, typically copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv, or catalytic amounts).

-

Solvent and Base: Add a suitable solvent such as dichloromethane (DCM) or toluene, and a base like pyridine or triethylamine. Molecular sieves can be added to remove water.

-

Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Work-up: Upon completion, filter the reaction mixture through Celite® to remove copper salts, washing with the reaction solvent.

-

Purification: Concentrate the filtrate and purify the crude product by column chromatography.

-

-

Causality and Insights:

-

The Copper Catalyst: The reaction proceeds through a proposed Cu(III) intermediate. The copper catalyst first undergoes transmetalation with the boronic acid, followed by coordination of the amine/alcohol and subsequent reductive elimination to form the product.[9]

-

Role of Oxygen: Unlike palladium-catalyzed reactions, the Chan-Lam coupling often utilizes atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst from the Cu(I) species formed after reductive elimination, allowing for catalytic versions of the reaction.

-

Scope: The Chan-Lam coupling is remarkably tolerant of a wide range of N-H and O-H nucleophiles, including primary and secondary amines, anilines, amides, carbamates, and phenols, making it a highly versatile tool for late-stage functionalization.[17]

-

Section 3: Applications in Medicinal Chemistry and Beyond

The ability to synthetically access substituted benzoxazoles in a modular fashion via their boronic acid derivatives is of immense value in drug discovery. It allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR).[6][14] By varying the aryl halide in a Suzuki-Miyaura coupling or the amine/alcohol in a Chan-Lam coupling, chemists can systematically probe different regions of chemical space to optimize the biological activity, selectivity, and pharmacokinetic properties of a lead compound.

For example, the synthesis of inhibitors for enzymes like protein kinases or receptors often involves biaryl scaffolds. A synthetic route employing a benzoxazole boronic acid allows for the facile introduction of diverse aromatic and heteroaromatic groups at a specific position on the benzoxazole core, a strategy that has been successfully applied to the synthesis of bioactive molecules targeting various diseases.[3][14][20]

Conclusion

Benzoxazole boronic acids represent a powerful and versatile class of reagents at the nexus of heterocyclic chemistry and modern synthetic methodology. Their stability as pinacol esters, coupled with their reliable reactivity in cornerstone C-C and C-X bond-forming reactions like the Suzuki-Miyaura and Chan-Lam couplings, provides chemists with a robust platform for the construction of complex, high-value molecules. A thorough understanding of their synthesis, handling, and the mechanistic nuances of their coupling reactions, as outlined in this guide, is essential for leveraging their full potential in the fields of drug discovery, materials science, and beyond.

References

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. jcsp.org.pk [jcsp.org.pk]

- 4. Denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. youtube.com [youtube.com]

- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 14. mdpi.com [mdpi.com]

- 15. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pjps.pk [pjps.pk]

role of (2-Methyl-1,3-benzoxazol-6-yl)boronic acid as a synthetic intermediate

An In-Depth Technical Guide to (2-Methyl-1,3-benzoxazol-6-yl)boronic acid: A Cornerstone Intermediate in Modern Synthesis

Executive Summary: In the landscape of medicinal chemistry and materials science, the efficient construction of complex molecular architectures is paramount. Boronic acids have emerged as indispensable tools, and among them, this compound stands out as a critical synthetic intermediate. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, mechanism, and application of this versatile building block. We will delve into the causality behind its primary utility in palladium-catalyzed cross-coupling reactions, offer detailed experimental protocols, and explore its role in the synthesis of high-value compounds, grounding all claims in authoritative references.

The Strategic Importance of the 2-Methylbenzoxazole Moiety

A Privileged Scaffold in Medicinal Chemistry

The benzoxazole ring system is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence is due to a unique combination of properties: it is a rigid, planar, and lipophilic structure that is metabolically stable. The 2-methylbenzoxazole core, in particular, is often employed as a bioisostere for amide or ester groups, capable of participating in hydrogen bonding and enhancing a molecule's binding affinity to biological targets.[3] This makes it a "privileged scaffold"—a molecular framework that is repeatedly found in successful drug candidates across various therapeutic areas, including oncology, and infectious and inflammatory diseases.[2][4]

Boronic Acids: The Versatile Linchpin of C-C Bond Formation

First synthesized in 1860, boronic acids have become foundational reagents in organic synthesis.[5] Their stability, low toxicity, and versatile reactivity make them ideal intermediates.[5] Their most prominent role is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[3][6] The boronic acid functional group serves as a nucleophilic partner, enabling the precise and efficient linkage of molecular fragments under mild conditions.

This compound strategically combines the desirable benzoxazole scaffold with the synthetic flexibility of a boronic acid, providing a direct route to introduce this valuable moiety into complex target molecules.[3]

Physicochemical Profile and Synthesis

Core Properties

A clear understanding of the reagent's properties is the first step in successful experimental design.

| Property | Value | Reference |

| CAS Number | 866332-15-2 | [3] |

| Molecular Formula | C₈H₈BNO₃ | [7] |

| Molecular Weight | approx. 177.0 g/mol | [3][7] |

| Appearance | Typically a solid | [7] |

| Primary Application | Suzuki-Miyaura Cross-Coupling Reagent | [3] |

Synthetic Pathway

The preparation of this compound is a multi-step process that begins with the formation of the core benzoxazole ring system.

Diagram 1: Synthesis of the Benzoxazole Core

Caption: Formation of the 2-methylbenzoxazole precursor.

The most common and direct method for creating the 2-methylbenzoxazole core involves the condensation of a 2-aminophenol with acetic acid or its derivatives.[8] Once the core heterocycle is formed, the boronic acid moiety is introduced, typically at the 6-position. This is often achieved through a palladium-catalyzed borylation reaction (e.g., Miyaura borylation) using a boron source like bis(pinacolato)diboron, followed by hydrolysis to yield the free boronic acid.[3][9]

The Suzuki-Miyaura Reaction: A Mechanistic Deep Dive

The primary utility of this compound is realized in the Suzuki-Miyaura cross-coupling, a process that hinges on a palladium catalytic cycle.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Diagram 2: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This forms a new, planar Palladium(II) complex.

-

Transmetalation : This is the key step where the organic group from the boronic acid is transferred to the palladium center. The base is critical here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (R-B(OH)₃⁻), which facilitates the transfer of the 2-methylbenzoxazole group to the palladium, displacing the halide.[3][9]

-

Reductive Elimination : The two organic groups (R¹ and R²) on the Palladium(II) center couple and are eliminated from the metal, forming the desired C-C bond of the final product. This step regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.

Causality of Component Selection

The success of the reaction is not accidental; it is a direct result of the rational selection of each component.

| Component | Role & Rationale | Common Examples |

| Palladium Catalyst | The engine of the catalytic cycle. The choice of ligands (L) modulates the catalyst's stability and reactivity. | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ |

| Base | Activates the boronic acid for transmetalation. Stronger bases can accelerate the reaction but may not be compatible with sensitive functional groups. | K₂CO₃, K₃PO₄, Cs₂CO₃, t-BuOK |

| Solvent | Solubilizes reactants and allows for heating. Aprotic polar solvents are common, often with water to aid in dissolving the base and boronate. | Dioxane/H₂O, Toluene, DMF, THF |

| Organohalide | The electrophilic partner. Reactivity order: I > Br > Cl >> F. Aryl or vinyl triflates are also effective. | Aryl bromides, heteroaryl chlorides |

A Practical Guide to Implementation

General Workflow for Suzuki-Miyaura Coupling

Diagram 3: Experimental Workflow

Caption: A typical laboratory workflow for Suzuki coupling.

Detailed Step-by-Step Methodology

Objective: To synthesize 6-(4-methoxyphenyl)-2-methyl-1,3-benzoxazole via Suzuki-Miyaura coupling.

Materials:

-

This compound (1.0 eq)

-

1-bromo-4-methoxybenzene (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

1,4-Dioxane and Water (4:1 v/v)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound and 1-bromo-4-methoxybenzene.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Reagent Addition: Under a positive pressure of inert gas, add the potassium carbonate.

-

Solvent Addition: Add the 4:1 mixture of dioxane and water. Stir the mixture and bubble the inert gas through the solvent for an additional 15 minutes to ensure it is thoroughly deoxygenated.

-

Catalyst Introduction: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture will typically change color upon catalyst addition.

-

Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Future Outlook

The utility of this compound is firmly established in Suzuki-Miyaura coupling. However, its role as a synthetic intermediate continues to expand. It can participate in other metal-catalyzed reactions, such as Chan-Evans-Lam (C-N/C-O coupling) reactions, and can be used in the synthesis of polymers and functional materials. As the demand for novel, complex heterocyclic compounds grows in both pharmaceutical and materials science research, the importance of well-designed, versatile building blocks like this compound will only increase, solidifying its position as a cornerstone of modern synthetic strategy.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 3. This compound [benchchem.com]

- 4. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

The Pharmacological Versatility of Benzoxazole Derivatives: A Technical Guide to Their Biological Activities

Abstract

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to an oxazole ring, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives have garnered significant attention from the scientific community due to their broad and potent biological activities.[3] This in-depth technical guide provides a comprehensive overview of the multifaceted pharmacological potential of benzoxazole derivatives, with a specific focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. For each biological activity, we will delve into the underlying mechanisms of action, supported by detailed signaling pathways, and provide robust, step-by-step experimental protocols for their evaluation in a research and drug development setting. This guide is intended for researchers, scientists, and drug development professionals seeking to explore and harness the therapeutic promise of this versatile chemical entity.

Introduction: The Benzoxazole Core

Benzoxazole, with the chemical formula C₇H₅NO, is an aromatic organic compound.[4] Its structural similarity to naturally occurring biomolecules, such as the nucleic acid bases adenine and guanine, is believed to contribute to its ability to interact with various biopolymers, conferring a wide range of biological activities.[5][6] The versatility of the benzoxazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the development of derivatives with enhanced potency and selectivity.[1][7] This guide will explore four key areas of biological activity where benzoxazole derivatives have shown significant promise.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzoxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of human cancer cell lines.[8][9] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression, such as angiogenesis and apoptosis.[4][10]

Mechanism of Action: Inhibition of Angiogenesis and Induction of Apoptosis

A primary mechanism through which certain benzoxazole derivatives exert their anticancer effects is by inhibiting Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[11][12] By blocking VEGFR-2, these compounds can effectively cut off the nutrient and oxygen supply to tumors.

Another critical anticancer mechanism is the induction of apoptosis, or programmed cell death.[4] Benzoxazole derivatives can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways, leading to the systematic dismantling of cancer cells.[1][13]

Below is a diagram illustrating the inhibition of VEGFR-2 signaling and the induction of apoptosis by benzoxazole derivatives.

Caption: Anticancer mechanisms of benzoxazole derivatives.

Quantitative Data: Cytotoxicity of Benzoxazole Derivatives

The in vitro anticancer activity of benzoxazole derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 12l | HepG2 (Liver) | 10.50 | [4] |

| Compound 12l | MCF-7 (Breast) | 15.21 | [4] |

| Compound 14a | HepG2 (Liver) | 3.95 | [14] |

| Compound 14a | MCF-7 (Breast) | 4.05 | [14] |

| Compound 14g | MCF-7 (Breast) | 5.8 | [14] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][15][16]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the benzoxazole derivative in complete culture medium.

-

Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

-

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Benzoxazole derivatives have demonstrated broad-spectrum activity against various bacteria and fungi.[17][18][19]

Mechanism of Action: Inhibition of DNA Gyrase

A key target for the antibacterial action of some benzoxazole derivatives is DNA gyrase.[13][20] This enzyme is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[16][21] By inhibiting DNA gyrase, these compounds disrupt critical cellular processes, leading to bacterial cell death.

The following diagram illustrates the inhibition of DNA gyrase by benzoxazole derivatives.

Caption: Inhibition of bacterial DNA gyrase.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial potency of benzoxazole derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| Compound B7 | P. aeruginosa isolate | 16 | [17] |

| Compound B11 | P. aeruginosa isolate | 16 | [17] |

| Unnamed Derivative | C. albicans isolate | 16 | [17] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents.[22][23][24]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. The MIC is the lowest concentration that inhibits visible growth after incubation.[25]

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the benzoxazole derivative in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well should contain 100 µL of the diluted compound.

-

-

Inoculum Preparation:

-

Culture the test microorganism on an appropriate agar medium overnight.

-

Prepare a bacterial or fungal suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Inoculation:

-

Add 100 µL of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will result in a final volume of 200 µL per well.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).

-

-

Incubation:

-

Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (growth).

-

The MIC is the lowest concentration of the benzoxazole derivative in which there is no visible growth.

-

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Benzoxazole derivatives have demonstrated significant anti-inflammatory properties.[7][26]